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Cat. No.: B1375664

Get Quote

\ J

Document ID: TMF-2B3NT-001 Version: 2.0 (Current Engineering Standard) Status: Active
Reference[1]

Executive Summary

2-Butoxy-3-nitrotoluene (CAS: 911804-98-3) is a specialized aromatic ether building block
used primarily in the synthesis of pharmaceutical intermediates.[1][2] It serves as a critical
lipophilic scaffold, enabling the introduction of a butoxy side chain adjacent to a reactive
nitrogen center. Its primary downstream utility lies in its reduction to 2-Butoxy-3-methylaniline, a
precursor for kinase inhibitors and GPCR modulators where the butyl chain targets
hydrophobic pockets within protein binding sites.[1]

This guide details the synthesis, physicochemical characterization, and downstream
applications of 2-Butoxy-3-nitrotoluene, moving beyond catalog listings to provide actionable
experimental logic.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Specification

IUPAC Name

1-Butoxy-2-methyl-3-nitrobenzene

Common Name

2-Butoxy-3-nitrotoluene

CAS Number 911804-98-3

Molecular Formula C11H1sNOs

Molecular Weight 209.24 g/mol

SMILES CCCCOC1=C(C)C=CC=C1=0

Appearance Yellow to orange oil or low-melting solid

Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in
water

LogP (Calc) ~3.5 (High lipophilicity due to butyl chain)

Synthesis & Manufacturing Protocol

The synthesis of 2-Butoxy-3-nitrotoluene is not a single-step commodity process but a

regioselective transformation requiring precise starting material selection.[1] The most robust

route proceeds via the O-alkylation of 2-Methyl-6-nitrophenol.[1]

Retrosynthetic Analysis

The target molecule is an aryl ether. Direct nitration of 2-butoxytoluene is not recommended

due to poor regioselectivity (yielding a mixture of 3-, 4-, and 5-nitro isomers).[1] The preferred

strategy locks the regiochemistry early by using an ortho-nitrated phenol.[1]

Step-by-Step Protocol (O-Alkylation)[1]

Reaction:
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2-Methyl-6-nitrophenol + 1-Bromobutane + K2CO3 — 2-Butoxy-3-nitrotoluene[1]

Reagents & Causality:

o Substrate: 2-Methyl-6-nitrophenol (CAS: 13073-29-5).[1] This specific isomer ensures the
nitro and methyl groups are in the correct 1,3-relationship relative to the ether.[1]

» Alkylating Agent: 1-Bromobutane (1.2 equivalents).[1] Bromide is preferred over iodide for
cost, though iodide reacts faster.

e Base: Potassium Carbonate (K2COs, 2.0 equivalents).[1] Anhydrous granular form is
required to deprotonate the phenol (pKa ~7-8) without causing hydrolysis of the alkyl halide.

[1]

e Solvent: DMF (Dimethylformamide) or Acetone.[1] DMF is superior for rate (polar aprotic),
promoting the S_N2 mechanism.[1]

Experimental Workflow:

e Charge: To a dry round-bottom flask under N2 atmosphere, add 2-Methyl-6-nitrophenol (10.0
g, 65.3 mmol) and anhydrous DMF (100 mL).

o Deprotonation: Add K2COs (18.0 g, 130 mmol) in one portion. The solution will turn bright
yellow/orange due to phenoxide formation.[1] Stir at RT for 30 minutes.

o Alkylation: Add 1-Bromobutane (8.4 mL, 78.4 mmol) dropwise via syringe.

¢ Heating: Heat the mixture to 60°C for 4—6 hours. Note: Do not exceed 80°C to avoid
elimination side reactions of the butyl bromide.

e Quench: Pour the reaction mixture into ice-water (500 mL). The product will oil out or
precipitate.
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» Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH
(to remove unreacted phenol) and Brine.[1]

 Purification: Dry over MgSOa4 and concentrate. If necessary, purify via flash chromatography
(Hexanes/EtOAc 9:1).[1]

Reaction Pathway Diagram|[1]

Nitration Alkylation Reduction
(HNO3/H2S04) o | 2-Methyl-6-nitrophenol (n-BuBr, K2CO3, DMF) = 2-Butoxy-3-nitrotoluene (Fe/NH4Cl or H2/Pd-C) o | 2-Butoxy-3-methylaniline
"1 (somer separation) (Target) = (Drug Precursor)

o-Cresol

Click to download full resolution via product page

Figure 1: Synthetic lineage from commaodity chemical (o-Cresol) to high-value aniline
intermediate.[1][3][4][5]

Downstream Applications & Utility

The primary value of 2-Butoxy-3-nitrotoluene lies in its reduction to 2-Butoxy-3-methylaniline
(CAS: 1375068-69-1).[1] This aniline is a "privileged structure” in medicinal chemistry for
several reasons:

» Hydrophobic Anchoring: The n-butyl chain provides a flexible lipophilic tail.[1] In kinase
inhibitors, this tail often occupies the solvent-exposed region or a hydrophobic back-pocket
of the ATP binding site, improving potency and residence time.[1]

» Steric Clash Avoidance: The methyl group at the 3-position (ortho to the amine) forces the
aniline ring to twist out of planarity when coupled to an amide or heterocycle.[1] This
"atropisomeric bias" is crucial for fitting into restricted binding pockets.[1]

o Metabolic Stability: Unlike a methoxy group, the butoxy group is less prone to rapid O-
dealkylation by cytochrome P450 enzymes, potentially extending the drug's half-life.[1]

Key Derivatives:

o 5-Bromo-2-butoxy-3-nitrotoluene: A brominated variant often found in catalogs.[1] This
allows for Suzuki/Buchwald couplings at the 5-position before reducing the nitro group,
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enabling the construction of bi-aryl systems.[1]

Analytical Characterization

To validate the identity of synthesized 2-Butoxy-3-nitrotoluene, the following spectroscopic
signals are diagnostic.

1H NMR (400 MHz, CDCls) Expectations:

Aromatic Region (3H): A pattern characteristic of 1,2,3-trisubstituted benzene.[1] Look for a
triplet (t) around 7.1 ppm and two doublets (d) around 7.4—7.6 ppm.[1]

Alpha-Methylene (-OCHz2-): A distinct triplet at ~4.0 ppm.[1] This shift confirms O-alkylation
(vs C-alkylation).[1]

Methyl Group (-CHs): A singlet at ~2.4 ppm (deshielded slightly by the aromatic ring).[1]

Butyl Chain: Multiplets at 1.8 ppm and 1.5 ppm, with a terminal methyl triplet at ~0.9 ppm.
Quiality Control Criteria:
e HPLC Purity: >98% (Area %).

» Impurity Profile: Must be free of 2-Methyl-6-nitrophenol (starting material), which can act as a
reactive impurity in subsequent steps.[1]

Safety & Handling

Risk Assessment:

» Nitro Compounds: Like all nitro-aromatics, this compound poses a potential explosion hazard
if heated under confinement or subjected to high-energy shock, although the alkyl chain
mitigates this risk compared to TNT derivatives.[1]

o Toxicity: Suspected mutagen. Handle in a fume hood. Avoid skin contact as nitro-toluenes
are readily absorbed through the dermis, leading to methemoglobinemia.[1]

Storage:
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o Store at 2-8°C under inert gas (Argon/Nitrogen).
» Protect from light to prevent gradual photo-degradation of the nitro group.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1375664/docs#technical-master-file-2-butoxy-3-
nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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